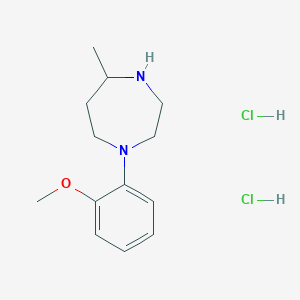

1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride

描述

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction analysis provides crucial insights into the crystal packing arrangements of this compound through the application of Bragg's law, which mathematically describes the relationship between X-ray wavelength, atomic plane spacing, and diffraction angles. The fundamental equation n λ = 2d sin θ governs the constructive interference patterns that reveal detailed information about the three-dimensional arrangement of molecules within the crystal lattice. For compounds containing diazepane ring systems, X-ray diffraction studies consistently demonstrate the adoption of chair conformations, as observed in related seven-membered heterocyclic structures.

The crystal packing of diazepane-containing compounds typically exhibits monoclinic or triclinic crystal systems, with space groups that accommodate the specific geometric requirements of the seven-membered ring system. In the case of 2,7-bis(4-chlorophenyl)-2,3-dimethyl-1,4-diazepane, X-ray diffraction revealed a monoclinic crystal system with space group P2₁/n, demonstrating how substitution patterns influence crystal symmetry. The packing parameters for such systems show Q_T values ranging from 0.721 Å to 0.850 Å, with specific puckering parameters that characterize the chair conformation adopted by the diazepane ring.

| Crystal Parameter | Typical Range | Specific Examples |

|---|---|---|

| Space Group | P2₁/n, C2/c | Monoclinic systems predominant |

| Q_T Values | 0.721-0.850 Å | Chair conformation indicators |

| Dihedral Angles | 17-88° | Ring-substituent orientations |

| Unit Cell Dimensions | Z = 4 typical | Standard packing arrangements |

The crystal packing arrangements reveal specific intermolecular interactions that stabilize the three-dimensional structure. Molecules typically arrange in layers or chains, with the diazepane rings oriented to minimize steric clashes between bulky substituents. The 2-methoxyphenyl groups in this compound likely adopt equatorial orientations to reduce unfavorable interactions, similar to patterns observed in related diazepane derivatives where phenyl groups consistently occupy equatorial positions.

Conformational Flexibility in Diazepane Ring System

The seven-membered diazepane ring system exhibits significant conformational flexibility, with the ability to adopt multiple energetically accessible conformations that interconvert through ring inversion processes. Theoretical calculations using Hartree-Fock and density functional theory methods have established that diazepine rings typically exist in boat-like conformations, with two mirror-image forms designated as M-conformer and P-conformer arrangements. For this compound, the presence of the methyl substituent at the 5-position creates additional stereochemical complexity by introducing a chiral center that influences the preferred conformational states.

Ring inversion barriers for diazepine systems have been experimentally and theoretically determined to range from 10.9 to 17.6 kilocalories per mole, depending on the substitution pattern and electronic environment. The calculated ring inversion barrier for diazepam, a structurally related benzodiazepine, is 17.6 kilocalories per mole, demonstrating the moderate flexibility of seven-membered nitrogen-containing heterocycles. For N-desmethyl derivatives, the barrier decreases to approximately 10.9 kilocalories per mole, indicating that nitrogen substitution significantly affects conformational dynamics.

The chair conformation represents the most stable arrangement for diazepane rings, with puckering parameters that quantify the deviation from planarity. In this conformation, substituents can occupy either axial or equatorial positions, with equatorial orientations generally preferred for bulky groups to minimize steric strain. The 2-methoxyphenyl group in this compound likely adopts an equatorial orientation, while the methyl group at the 5-position may show conformational preferences dependent on the overall molecular environment and crystal packing forces.

| Conformational Parameter | Value Range | Significance |

|---|---|---|

| Ring Inversion Barrier | 10.9-17.6 kcal/mol | Conformational flexibility |

| Puckering Parameter Q_T | 0.721-0.850 Å | Chair conformation stability |

| Dihedral Angles | Variable | Substituent orientations |

| Interconversion Rate | Temperature dependent | Dynamic behavior |

Nuclear magnetic resonance studies of related diazepine systems reveal complex spectra indicative of limited conformational mobility at room temperature, suggesting that specific conformational states are kinetically trapped on the timescale of nuclear magnetic resonance measurements. The rotational barriers for nitrogen-carbon bonds in diazepine systems range from 11.93 to greater than 20 kilocalories per mole, depending on the nature of the substituents and their electronic properties.

Hydrogen Bonding Networks in Dihydrochloride Salt Form

The dihydrochloride salt form of 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane creates extensive hydrogen bonding networks that fundamentally influence the crystal structure and stability of the compound. The protonation of both nitrogen atoms in the diazepane ring generates two positive charges that are balanced by two chloride anions, establishing multiple sites for hydrogen bond formation. These ionic interactions create significantly different packing arrangements compared to the neutral base form, with the hydrogen bonding networks serving as primary structure-directing forces.

In related diazepine dihydrochloride systems, hydrogen bonding patterns typically involve nitrogen-hydrogen···chloride interactions with bond lengths ranging from 2.15 to 2.77 Angstroms. The geometry of these hydrogen bonds shows angles between 142 and 160 degrees, indicating moderately strong interactions that contribute substantially to crystal stability. The hydrogen bonding networks often result in the formation of dimeric structures or infinite chain arrangements, depending on the specific geometric constraints imposed by the molecular structure.

The presence of the methoxy group in this compound introduces additional hydrogen bonding possibilities through the oxygen atom, which can serve as a hydrogen bond acceptor. This creates potential for complex three-dimensional hydrogen bonding networks that may involve both chloride anions and the methoxy oxygen in stabilizing the crystal structure. The cooperative nature of these interactions leads to enhanced crystal stability and modified solubility properties compared to the free base form.

| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Interaction Strength |

|---|---|---|---|

| N-H···Cl⁻ | 2.15-2.77 | 142-160 | Moderate to strong |

| N-H···O | 1.85-2.30 | 150-180 | Strong |

| C-H···Cl⁻ | 2.60-3.20 | 120-160 | Weak to moderate |

| C-H···π | 2.66-3.45 | 140-170 | Weak |

The hydrogen bonding networks in dihydrochloride salts frequently adopt motifs that can be described using graph set notation, with R₂²(8) ring motifs being particularly common for dimeric arrangements. These motifs arise from the symmetric nature of hydrogen bonding between adjacent molecules, creating eight-membered rings that contribute to the overall stability of the crystal structure. The formation of such motifs is facilitated by the specific geometric requirements of the diazepine ring system and the spatial distribution of hydrogen bond donors and acceptors.

属性

IUPAC Name |

1-(2-methoxyphenyl)-5-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-11-7-9-15(10-8-14-11)12-5-3-4-6-13(12)16-2;;/h3-6,11,14H,7-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHDLXQJIKCGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C2=CC=CC=C2OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Coupling of 2-Methoxyphenyl Precursors with 5-Methyl-1,4-diazepane

A common approach involves the nucleophilic substitution or coupling of 2-methoxyphenyl derivatives with 5-methyl-1,4-diazepane or its protected intermediates.

-

- Use of 2-methoxyphenyl halides or activated esters.

- Base such as triethylamine or potassium carbonate to facilitate nucleophilic substitution.

- Solvents: Dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF).

- Temperature: Typically room temperature to reflux conditions (25–110°C).

- Reaction times vary from several hours to days depending on the substrate reactivity.

Reduction of Diazepan-2,5-dione Intermediates

Another synthetic route involves reducing cyclic diazepan-2,5-dione intermediates to the corresponding diazepane.

-

- Lithium aluminum hydride (LiAlH4) in dry THF.

- Cooling to 0–5°C during addition to control reaction rate.

- Stirring at room temperature for several hours (e.g., 4 h).

- Quenching with water and sodium hydroxide solutions to deactivate excess hydride.

- Purification by filtration and drying.

Use of Carbodiimide Coupling Agents for Amide Bond Formation

In some synthetic schemes, carbodiimide reagents such as EDCI (ethylcarbodiimide hydrochloride) are employed to facilitate coupling reactions, especially when forming amide or related bonds in intermediates that lead to the final diazepane structure.

-

- Low temperatures (0–5°C) to control reaction rate.

- Presence of additives like HOBt (1-hydroxybenzotriazole) to improve coupling efficiency.

- Solvents such as DMF or dichloromethane.

- Reaction times from 1 hour to overnight.

This method is noted for reducing production costs and simplifying synthesis routes.

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free base diazepane derivative into its dihydrochloride salt to improve stability and solubility.

-

- Treatment of the free base with hydrochloric acid in solvents like ethyl acetate or methanol.

- Stirring at room temperature for several hours (e.g., 3 h).

- Isolation by filtration or crystallization.

This step is crucial for pharmaceutical formulation and storage.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analysis

The use of carbodiimide coupling agents (e.g., EDCI) has been shown to streamline the synthesis by reducing the number of steps and lowering production costs while maintaining high purity and yield.

Reduction with LiAlH4 remains a robust method for converting cyclic intermediates to the diazepane ring, with excellent yields and reproducibility.

The choice of solvent and base significantly affects the reaction efficiency in nucleophilic substitution steps. Polar aprotic solvents like DMF and bases such as potassium carbonate are preferred for higher yields.

Salt formation by treatment with hydrochloric acid is a straightforward and reproducible method to obtain the dihydrochloride salt, which is essential for pharmaceutical applications due to improved solubility and stability.

Purification techniques such as liquid chromatography, recrystallization, and flash chromatography are critical to achieving high purity (>99%) of the final compound.

化学反应分析

Types of Reactions: 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Pharmaceutical Research Applications

1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride is primarily investigated for its potential roles in:

- Anxiolytic Activity : Compounds similar in structure to this diazepane derivative have been studied for their anxiolytic effects. The diazepane ring is known to interact with GABA receptors, which are critical in mediating anxiety and stress responses.

- Sedative Properties : The compound may exhibit sedative effects, making it a candidate for further research in sleep disorders and related therapeutic areas.

- Neurological Disorders : Given the structural similarities to known psychoactive compounds, there is potential for exploring its use in treating various neurological conditions.

Interaction Studies

Understanding the pharmacological profile of this compound involves detailed interaction studies. These studies focus on:

- Receptor Binding Affinity : Evaluating how well the compound binds to various neurotransmitter receptors can provide insights into its potential therapeutic mechanisms.

- Metabolic Pathways : Investigating how the body metabolizes this compound can reveal important information about its efficacy and safety profile.

Synthesis and Production

The synthesis of this compound typically involves multi-step chemical reactions. While specific synthetic routes may vary based on starting materials and desired purity levels, the general approach includes:

- Formation of the Diazepane Ring : Initial steps involve creating the diazepane structure through cyclization reactions.

- Substitution Reactions : Introducing the methoxyphenyl and methyl groups through electrophilic or nucleophilic substitution methods.

- Salt Formation : Converting the free base into its dihydrochloride salt to enhance solubility.

Case Studies and Research Findings

While specific case studies directly involving this compound may be limited due to its relatively recent emergence in research literature, studies on related diazepanes provide valuable insights into potential applications. For instance:

- Anxiolytic Effects : Research on similar compounds has demonstrated significant anxiolytic effects in animal models, suggesting that this compound may exhibit comparable activity.

- Neuropharmacological Studies : Investigations into receptor binding profiles have shown that structurally related diazepanes can modulate neurotransmitter systems effectively.

作用机制

The mechanism of action of 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(2-methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride and related compounds:

Structural and Functional Insights:

Halogenated analogs may exhibit greater metabolic stability but reduced solubility . Methylclonazepam (), though a benzodiazepine, shares a nitrogen-rich heterocycle but differs in core structure and functional groups (e.g., nitro moiety), suggesting divergent pharmacological targets .

Salt Form and Purity: Both the target compound and the difluorophenyl analog () are dihydrochloride salts, improving aqueous solubility for in vitro assays. notes ultra-high purity grades (up to 99.999%), a critical factor in pharmaceutical development .

The cyclohexane-diamine derivative () lacks aromaticity, limiting its relevance to receptor-binding applications but possibly serving as a scaffold for catalyst design .

Research Findings and Limitations

- Synthetic Accessibility : Diazepane derivatives like the target compound are synthetically modular, allowing for tailored aryl and alkyl substitutions. However, the methoxy group’s ortho position may introduce steric challenges during synthesis compared to para-substituted analogs.

- Safety and Stability: No direct safety data is available for the target compound, but its dihydrochloride form likely shares handling protocols with similar salts (e.g., storage at RT, avoidance of moisture) .

- Gaps in Data : and list unrelated compounds (e.g., pesticides, anthracene derivatives), underscoring the need for targeted studies on diazepane analogs to clarify structure-activity relationships .

生物活性

1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparison with similar compounds.

Overview of Biological Activities

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties. The compound has been investigated for its ability to interact with specific molecular targets, potentially modulating their activity to produce therapeutic effects.

Key Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Anticancer Activity : There is emerging evidence that this compound may inhibit cancer cell proliferation. For instance, structural analogs have shown significant anticancer effects in vitro against several cancer cell lines .

The mechanism of action for this compound involves its interaction with cellular receptors or enzymes. This interaction can lead to modulation of signaling pathways that are crucial for cell survival and proliferation. The exact pathways affected can vary based on the biological context and specific targets engaged by the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxy-benzyl)-[1,4]diazepane | Benzyl group at position 1 | Potentially different receptor specificity |

| 1-(2-Ethoxyphenyl)-5-methyl-1,4-diazepane | Ethoxy substitution instead of methoxy | Altered pharmacokinetic properties |

| Benzyl-5-methyl-1,4-diazepane | Benzyl group without methoxy | Different therapeutic profiles |

This table illustrates how variations in substituents can influence the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of compounds related to this compound. For example:

- In vitro studies have shown that certain analogs exhibit significant antiproliferative effects against human cancer cell lines such as A375 and MDA-MB-468. One study reported a 77% reduction in tumor growth in xenograft models treated with a structurally similar compound .

- Another investigation highlighted the impact of specific structural modifications on the anticancer activity of related compounds, emphasizing the importance of substituent positioning on the phenyl ring for enhanced potency.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step alkylation and cyclization. For example, a diazepane core can be functionalized via nucleophilic substitution with 2-methoxyphenyl groups under controlled pH conditions. Key intermediates like (R)-1-benzyl-5-methyl-1,4-diazepane (CAS 1620097-06-4) may require chiral resolution . Characterization should include H/C NMR for structural confirmation and HPLC (>95% purity). Mass spectrometry (ESI-MS) can validate molecular weight (199.12 g/mol for CHClN) .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : To confirm the 2-methoxyphenyl substitution pattern and methyl group positioning.

- HPLC with UV/Vis detection : To assess purity (≥95%) and monitor degradation products under varying mobile phases (e.g., acetonitrile/ammonium acetate buffer) .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline intermediates .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can receptor binding be tested?

- Methodological Answer : Structural analogs (e.g., benzodiazepine derivatives) suggest potential GABA or adrenoceptor modulation . To validate, perform in vitro radioligand displacement assays using H-labeled antagonists (e.g., WB4101 for α-adrenoceptors) . Dose-response curves (IC) and Schild analysis can determine competitive binding kinetics.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound amid competing side reactions?

- Methodological Answer : Low yields often arise from steric hindrance during cyclization. Optimize by:

- Catalytic conditions : Use palladium-catalyzed cross-coupling for aryl group introduction, reducing byproducts.

- Temperature control : Maintain reaction temperatures below 60°C to prevent N-oxide formation .

- Protecting groups : Temporarily protect the diazepane nitrogen with tert-butyloxycarbonyl (Boc) to direct regioselectivity .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions. For example:

- Receptor subtype specificity : Use subtype-selective antagonists (e.g., BMY 7378 for α-adrenoceptors) to clarify target engagement .

- Buffer composition : Test activity in physiological vs. high-salt buffers to identify artifactual binding.

- Cell vs. tissue models : Compare transfected HEK-293 cells (overexpressing receptors) with native tissue preparations .

Q. What strategies ensure the compound’s stability during long-term storage and experimental use?

- Methodological Answer :

- Storage : Lyophilize the dihydrochloride salt and store at -20°C under inert gas (argon) to prevent hygroscopic degradation .

- In-solution stability : Prepare fresh stock solutions in deoxygenated solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles. Monitor pH-dependent hydrolysis via LC-MS over 24–72 hours .

Q. How can enantiomeric purity of this compound be achieved and validated?

- Methodological Answer :

- Chiral resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane mobile phases .

- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Q. What computational approaches are effective in predicting structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Docking studies : Model interactions with receptor homology structures (e.g., GABA using PDB 6HUP). Focus on substituent effects at the 2-methoxyphenyl and 5-methyl positions .

- QSAR modeling : Train models using datasets of diazepane analogs’ logP, polar surface area, and IC values to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。